molecular formula C19H24N4O2 B2706068 N-(3,4-dimethylphenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide CAS No. 2097930-69-1

N-(3,4-dimethylphenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide

Katalognummer: B2706068
CAS-Nummer: 2097930-69-1
Molekulargewicht: 340.427
InChI-Schlüssel: QGPLSQWVVPZRRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Development and Discovery Context

Pyrrolidine carboxamides gained prominence in the late 20th century as scaffolds for targeting enzymes and receptors involved in infectious and metabolic diseases. Early work focused on simple derivatives, such as pyrrolidine-1-carboxamides with aryl substitutions, which demonstrated inhibitory activity against bacterial enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis. The integration of heterocyclic motifs, such as pyrimidine rings, emerged later to enhance target affinity and pharmacokinetic properties. For instance, the addition of pyrimidinyloxy groups to pyrrolidine cores, as seen in N-(3,4-dimethylphenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide, reflects iterative optimization efforts to balance steric bulk and electronic interactions.

The compound’s design parallels advancements in structure-activity relationship (SAR) studies, where substituents like the 3,4-dimethylphenyl group were introduced to improve lipophilicity and metabolic stability. Patent literature from the 1990s highlights pyrrolidine derivatives as thromboxane A2 antagonists, underscoring their therapeutic versatility. By the 2010s, research expanded to oncology, with analogues such as OSU-2S inspiring derivatives targeting protein kinase Cδ (PKCδ) in hepatocellular carcinoma.

Position in Medicinal Chemistry Research

N-(3,4-Dimethylphenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide occupies a unique niche due to its hybrid structure, combining a conformationally restricted pyrrolidine core with a pyrimidine ether linkage. This design leverages:

  • Conformational Rigidity : The pyrrolidine ring enforces a defined spatial arrangement, promoting selective interactions with biological targets.
  • Electron-Deficient Pyrimidine : The 2,6-dimethylpyrimidin-4-yl group facilitates π-π stacking and hydrogen bonding, critical for enzyme inhibition.
  • Hydrophobic Substituents : The 3,4-dimethylphenyl moiety enhances membrane permeability and target residence time.

Comparative studies with N-(3,4-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide reveal that replacing the phenyl group with a pyrimidinyloxy substituent significantly alters electronic properties, potentially improving solubility and target engagement.

Classification and Relationship to Other Pyrrolidine Carboxamide Derivatives

This compound belongs to the subclass of aryloxy-pyrrolidine carboxamides , characterized by ether-linked aromatic substituents. Key structural comparisons include:

Derivative Core Structure Substituents Biological Target
OSU-2S Pyrrolidine-1-carboxamide Benzofuroxan moiety PKCδ in hepatocellular carcinoma
InhA Inhibitors Pyrrolidine carboxamide Hydrophobic side chains Enoyl ACP reductase (InhA)
N-(3,4-Dimethylphenyl)-3-Ph... Pyrrolidine-1-carboxamide 3-Phenyl group Undisclosed
Query Compound Pyrrolidine-1-carboxamide 3-[(2,6-Dimethylpyrimidin-4-yl)oxy] Hypothesized enzyme targets

The pyrimidine ether linkage distinguishes this compound from earlier derivatives, enabling interactions with nucleophilic residues in enzymatic active sites.

Research Significance and Current Academic Interest

Recent studies emphasize this compound’s potential in oncology and antimicrobial therapy :

  • Cancer Research : Analogues with pyrimidine substitutions exhibit pro-apoptotic effects via PKCδ activation, mirroring mechanisms observed in hepatocellular carcinoma models.
  • Enzyme Inhibition : Computational models predict high affinity for InhA-like enzymes, suggesting utility against drug-resistant tuberculosis.

Ongoing work focuses on crystallographic studies to elucidate binding modes and combinatorial libraries to optimize substituent patterns.

Evolution of Research Methodologies for This Compound Class

Methodological advancements have transformed pyrrolidine carboxamide research:

Era Techniques Applications
1990s–2000s Traditional organic synthesis Initial SAR profiling
2010s High-throughput screening Identification of InhA inhibitors
2020s 3D-QSAR and CoMFA modeling Predictive activity optimization
Present Cryo-EM and X-ray crystallography Binding mode elucidation

For example, CoMFA models achieved a cross-validated $$ q^2 $$ of 0.777 for pyrrolidine carboxamides, enabling rational design of derivatives with improved steric and electrostatic compatibility.

Eigenschaften

IUPAC Name

N-(3,4-dimethylphenyl)-3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-12-5-6-16(9-13(12)2)22-19(24)23-8-7-17(11-23)25-18-10-14(3)20-15(4)21-18/h5-6,9-10,17H,7-8,11H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPLSQWVVPZRRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCC(C2)OC3=NC(=NC(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3,4-dimethylphenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on current research findings.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring linked to a dimethylphenyl group and a pyrimidine derivative. The synthesis typically involves several steps:

  • Formation of the Pyrrolidine Ring : The pyrrolidine structure is synthesized through cyclization reactions involving γ-amino acids or 1,4-diketones.
  • Introduction of the Pyrimidine Moiety : This is achieved via nucleophilic substitution reactions where pyrimidine derivatives react with precursors containing leaving groups.
  • Final Assembly : The complete structure is formed by coupling reactions that integrate all components into the final product.

The biological activity of N-(3,4-dimethylphenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide is hypothesized to involve interactions with specific proteins or enzymes. The presence of the pyrimidine and phenyl groups may enhance binding affinity to target sites, modulating their activity effectively.

Biological Activity and Research Findings

Research has indicated that this compound exhibits several biological activities, including:

  • Anticancer Properties : Studies have shown that similar compounds with pyrimidine structures can inhibit cell proliferation in various cancer cell lines. For instance, compounds with structural similarities have demonstrated IC50 values ranging from 0.19 to 5.13 µM against MCF-7 and HCT-116 cell lines, indicating potent anticancer activity through apoptosis induction and cell cycle arrest at the G1 phase .
  • Antiviral Activity : Heterocyclic compounds like this one are increasingly recognized for their antiviral properties. Research suggests that modifications in the structure can lead to enhanced reverse transcriptase inhibitory activity .

Case Studies

Several studies have been conducted to evaluate the biological effects of related compounds:

  • Anticancer Study : A study on derivatives similar to N-(3,4-dimethylphenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide revealed significant anticancer activity through increased caspase-3/7 activity in MCF-7 cells, leading to apoptosis .
  • Mechanistic Insights : Another investigation focused on the structural modifications within pyrimidine derivatives demonstrated that specific substitutions significantly enhance biological activity by improving binding interactions with target proteins .

Data Table: Biological Activity Summary

Compound NameActivity TypeIC50 (µM)Mechanism
N-(3,4-dimethylphenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamideAnticancer0.19 - 5.13Apoptosis induction
Similar Pyrimidine DerivativeAntiviral0.20 - 0.35Reverse transcriptase inhibition

Vergleich Mit ähnlichen Verbindungen

Key Differences in Functional Groups

A structurally related compound, (S)-N-(3-(2-(((R)-1-hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide (Patent Compound), shares the pyrrolidine-carboxamide backbone but diverges in substituents (Table 1):

Feature Target Compound Patent Compound
Aryl Group 3,4-dimethylphenyl 4-methylphenyl with morpholinopyridine and hydroxypropan-2-ylamino substituents
Pyrrolidine Substituent 2,6-dimethylpyrimidin-4-yloxy 2,2,2-trifluoroethyl
Stereochemistry Not specified (likely racemic) (S)-pyrrolidine and (R)-hydroxypropan-2-yl configurations
Polar Groups Pyrimidine (moderate polarity) Morpholine, hydroxyl, and trifluoroethyl (enhanced polarity and metabolic stability)

Implications of Substituent Variations

  • Lipophilicity (LogP): The target compound’s dimethylphenyl and pyrimidinyloxy groups likely increase LogP compared to the Patent Compound’s trifluoroethyl and morpholine groups, which introduce polar and electron-withdrawing effects.
  • Solubility: The Patent Compound’s morpholine and hydroxyl groups may improve aqueous solubility, whereas the target compound’s dimethyl groups could reduce it.
  • Metabolic Stability: The trifluoroethyl group in the Patent Compound may resist oxidative metabolism, enhancing half-life. The target compound’s pyrimidine ring might undergo CYP450-mediated oxidation.

Crystallographic and Computational Insights

For the target compound, computational docking studies (e.g., molecular dynamics) could predict binding modes relative to analogues.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.